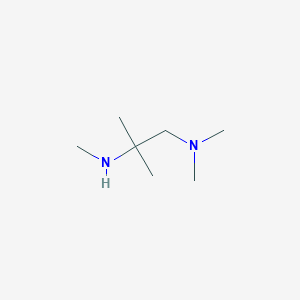
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine” is a chemical compound. It is similar to “N,N,2,2-Tetramethyl-1,3-propanediamine” which causes severe skin burns and eye damage .
Synthesis Analysis
The synthesis of similar compounds like “Tetramethylethylenediamine” involves the replacement of the four amine hydrogens with four methyl groups . The synthesis of 1,2-diamines involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .Molecular Structure Analysis
The molecular structure of similar compounds like “N1,N1’- (ethane-1,2-diyl)bis (N1- (2-aminoethyl)ethane-1,2-diamine)” has been investigated using molecular dynamics (MD) simulations .Chemical Reactions Analysis
Similar compounds like “1,2-Dimethylethylenediamine” are used as chelating diamines for the preparation of metal complexes, some of which function as homogeneous catalysts .Applications De Recherche Scientifique
Fluorescence and Excimer Stability Studies
Studies have investigated the fluorescence characteristics of aliphatic diamines, including N,N,N',N'-tetramethylpropane-1,3-diamine (TMPD), in various solvents and temperatures. This research has revealed insights into the emission bands attributed to excited monomers and intramolecular excimers. The stability of these excimers, influenced by ring size and solvent polarity, offers valuable data for applications in fluorescence-based technologies and materials science (Ahmed & Yamamoto, 1995).
Catalysis and Asymmetric Synthesis
N,N,N',N'-tetramethylpropane-1,2-diamine derivatives have been explored in metal-catalysed 1,2-diamination reactions, highlighting their role in the synthesis of chiral 1,2-diamines. These compounds are pivotal in natural product synthesis, pharmaceutical development, and as control elements in asymmetric catalysis. The advancement in metal-catalysed diamination reactions points to the potential for these diamines to contribute significantly to synthetic chemistry and drug discovery (Cardona & Goti, 2009).
CO2 Capture and Absorption
Research on N,N,N',N'-tetramethyl-1,2-ethanediamine and related diamines has demonstrated their potential in CO2 capture technologies. The study of these diamines' acid-base properties and their effectiveness in absorbing CO2 under various conditions reveals promising applications in environmental management and industrial processes aimed at reducing carbon emissions (Xiao et al., 2020).
Functionalization of Nanomaterials
The solvent-free covalent functionalization of nanodiamond (ND) with diamines, including N,N,N',N'-tetramethylpropane-1,2-diamine derivatives, has been achieved. This method, which enhances the lipophilicity and dispersibility of ND, opens new avenues for the use of functionalized nanomaterials in diverse applications ranging from biomedicine to materials engineering (Basiuk et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with two nitrogen atoms are known to interact with various enzymes and receptors, acting as ligands or catalysts .
Mode of Action
Compounds with similar structures, containing two nitrogen atoms, are known to be easily oxidized . The lone pair of electrons on the nitrogen atoms makes them active sites that can be attacked by oxidizing agents .
Biochemical Pathways
Similar compounds are known to participate in nucleophilic substitution reactions and acylation reactions in organic synthesis .
Pharmacokinetics
It is known that similar compounds are insoluble in neutral water but soluble in acidic aqueous solutions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
It is known that similar compounds can be oxidized to corresponding oxides or nitroso compounds under the action of oxidizing agents .
Action Environment
The action, efficacy, and stability of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be influenced by environmental factors . For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .
Propriétés
IUPAC Name |
1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDKWWUNXACCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

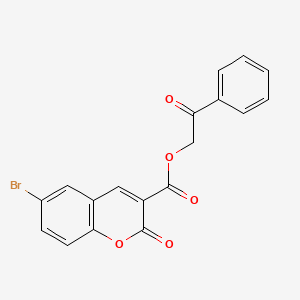
![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)
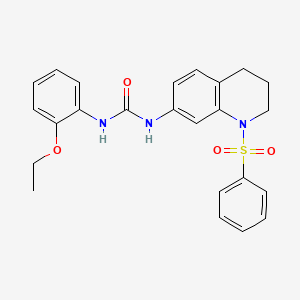


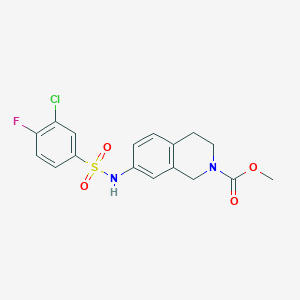
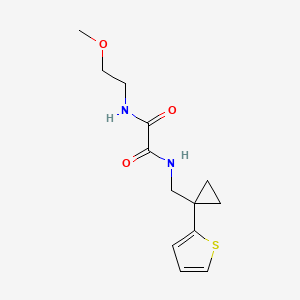
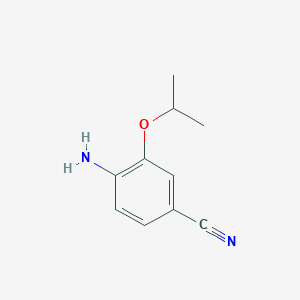
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)